

# The Discovery and Early History of 3,4-Methylenedioxyamphetamine (MDA)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-MDA hydrochloride

Cat. No.: B157949

[Get Quote](#)

3,4-MDA was first synthesized in 1910 by Carl Mannich and W. Jacobsohn.<sup>[1]</sup> However, its psychoactive effects were not documented until July 1930, when Gordon Alles self-administered a 126 mg dose and experienced hallucinogenic effects, a sense of well-being, and euphoria.<sup>[1]</sup> Alles later licensed the drug to the pharmaceutical company Smith, Kline & French.<sup>[1]</sup>

Initial scientific interest in 3,4-MDA centered on its potential therapeutic applications. Animal testing began in 1939, followed by human trials in 1941 to explore its use in treating Parkinson's disease.<sup>[1]</sup> However, it was found to be detrimental for individuals with this condition.<sup>[1]</sup> Between 1949 and 1957, Smith, Kline & French administered the drug to over five hundred human subjects in studies investigating its potential as an antidepressant and appetite suppressant.<sup>[1]</sup> The United States Army also experimented with 3,4-MDA under the codename EA-1298 in its search for a "truth drug" or incapacitating agent.<sup>[1]</sup>

## Interpreting "ortho-MDA": Potential Isomers and Derivatives

The term "ortho-MDA" is not standard chemical nomenclature. In organic chemistry, "ortho," "meta," and "para" are used to describe the substitution patterns on a benzene ring. For methylenedioxyamphetamine, the methylenedioxy group and the amphetamine side chain can be arranged in different positions. The commonly known MDA is the 3,4-isomer, which corresponds to a "para" and "meta" relationship between the substituents and the side chain attachment point, not a simple "ortho" relationship.

A possible interpretation of "ortho-MDA" could refer to an isomer where the methylenedioxy group is in a different position relative to the amphetamine side chain, such as 2,3-methylenedioxyamphetamine. However, there is a scarcity of scientific literature on this specific isomer.

Another interpretation could be a ring-methylated derivative of 3,4-MDA. Research has been conducted on such compounds. For instance, a study on the synthesis and pharmacological evaluation of three isomeric ring-methylated derivatives of 3,4-MDA has been published.<sup>[2]</sup> These compounds were investigated as monoamine-releasing agents and serotonin agonists.<sup>[2]</sup>

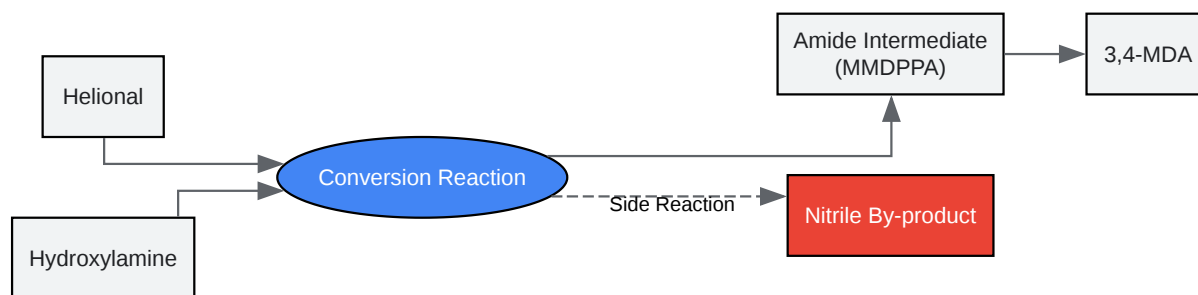
## Synthesis of 3,4-Methylenedioxyamphetamine (MDA)

Various synthetic routes for 3,4-MDA have been developed. One common method involves the use of helional as a precursor. Two primary methods utilizing hydroxylamine as the nitrogen source have been investigated.<sup>[3][4]</sup> One approach involves the addition of hydroxylamine to helional to form an amide intermediate ( $\alpha$ -methyl-3,4-methylenedioxyphenylpropionamide, MMDPPA), which is then converted to 3,4-MDA.<sup>[4]</sup> This method can also generate a nitrile by-product, which can reduce the overall yield.<sup>[4]</sup>

Another synthetic pathway utilizes a condensation reaction, followed by a Beckmann rearrangement and then a Hofmann rearrangement.<sup>[5]</sup>

The synthesis of 3,4-MDA can also be achieved from isosafrole. The initial oxygenation of the conjugated double bond in isosafrole produces a number of products, with the distribution of these products varying depending on the reaction solvent.<sup>[5]</sup>

Below is a generalized workflow for the synthesis of 3,4-MDA from helional.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of 3,4-MDA from helional.

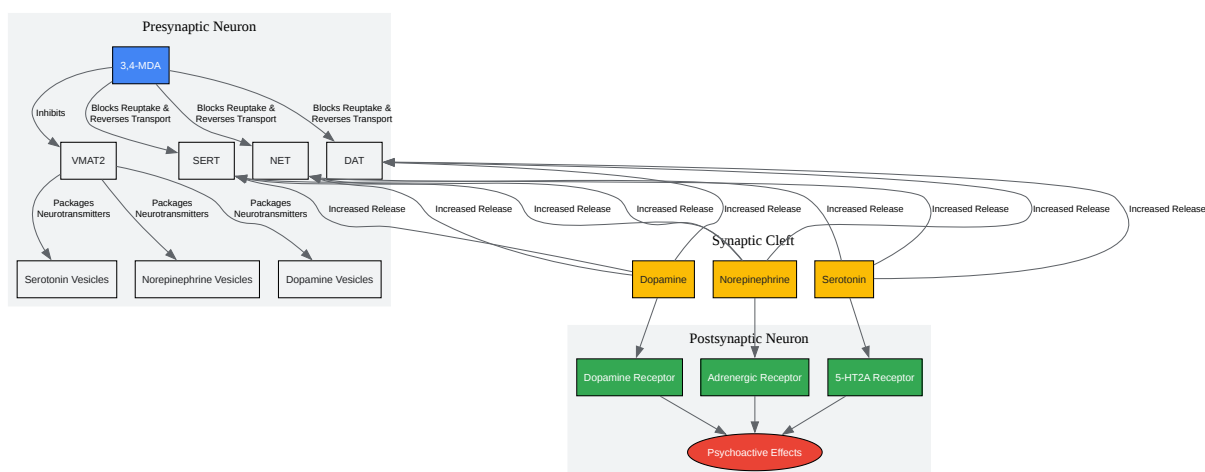
## Pharmacological Profile of 3,4-Methylenedioxyamphetamine (MDA)

3,4-MDA is pharmacologically classified as a serotonin–norepinephrine–dopamine releasing agent (SNDRA) and a serotonin 5-HT<sub>2</sub> receptor agonist.<sup>[1]</sup> Its primary mechanism of action involves the release of these key neurotransmitters, leading to its characteristic psychoactive effects.

The subjective effects of 3,4-MDA include euphoria, enhanced empathy, emotional amplification, and a sense of well-being.<sup>[1]</sup> These entactogenic effects led to it being colloquially known as the "love drug."<sup>[1]</sup> It also produces mild psychedelic effects, such as brightened colors and closed-eye visuals.<sup>[1]</sup>

The duration of action of 3,4-MDA is reported to be approximately 6 to 8 hours, with an elimination half-life of 10.9 hours.<sup>[1]</sup>

The following diagram illustrates the primary signaling pathway affected by 3,4-MDA.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of 3,4-MDA in a monoaminergic synapse.

## Quantitative Pharmacological Data

Due to the limited research on isomers other than 3,4-MDA, a comprehensive table of comparative quantitative data is not feasible. However, studies on ring-methylated derivatives of 3,4-MDA have provided some data on their potency as serotonin-releasing agents. For example, the 2-methyl and 5-methyl derivatives of 3,4-MDA were found to be more potent and

selective in inhibiting [ $^3\text{H}$ ]-serotonin accumulation in rat brain synaptosomal preparations compared to the parent compound.[2]

Compound	Potency ( $\text{IC}_{50}$ ) for [ $^3\text{H}$ ]5-HT uptake inhibition
3,4-MDA	Data not specified in abstract
2-methyl-MDA	More potent than 3,4-MDA
5-methyl-MDA	More potent than 3,4-MDA
Data from a study on rat brain synaptosomes.[2]	

## Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of these compounds are outlined in the primary research articles. For instance, the synthesis of ring-methylated derivatives of 3,4-MDA would involve specific chemical reactions and purification steps as described in the relevant medicinal chemistry literature.[2] Pharmacological assays, such as radioligand binding studies and in vivo drug discrimination tests in animal models, are also described in detail in these publications.[2]

**In Vitro [ $^3\text{H}$ ]-Serotonin Uptake Assay:** A typical protocol would involve the preparation of synaptosomes from rat brain tissue. These synaptosomes would then be incubated with varying concentrations of the test compounds (e.g., 3,4-MDA and its derivatives) and a fixed concentration of radiolabeled serotonin ([ $^3\text{H}$ ]5-HT). The ability of the test compounds to inhibit the uptake of [ $^3\text{H}$ ]5-HT into the synaptosomes is then measured, and the  $\text{IC}_{50}$  value (the concentration of the compound that inhibits 50% of the uptake) is calculated.

## Conclusion

While the term "ortho-MDA" does not correspond to a well-documented compound in the scientific literature, the extensive research on 3,4-MDA provides a rich history of its discovery, synthesis, and pharmacological investigation. The exploration of related compounds, such as ring-methylated derivatives, continues to shed light on the structure-activity relationships of this class of psychoactive substances. Further research would be necessary to fully characterize any potential "ortho" isomers of MDA and to understand their unique pharmacological profiles.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and pharmacological evaluation of ring-methylated derivatives of 3,4-(methylenedioxy)amphetamine (MDA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Early History of 3,4-Methylenedioxyamphetamine (MDA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157949#discovery-and-history-of-ortho-mda-development]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)